molecular formula C7H5F4NO B15248764 2-Fluoro-6-methoxy-4-(trifluoromethyl)pyridine

2-Fluoro-6-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B15248764
M. Wt: 195.11 g/mol
InChI Key: QIQXQSRGUZBNAT-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

2-Fluoro-6-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-4-(trifluoromethyl)pyridine is primarily attributed to the presence of fluorine atoms, which influence its electronic properties. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways . In pharmaceuticals, it can modulate biological activity by affecting enzyme interactions and receptor binding .

Comparison with Similar Compounds

2-Fluoro-6-methoxy-4-(trifluoromethyl)pyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

2-fluoro-6-methoxy-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXQSRGUZBNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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